molecular formula C18H16ClNO3S2 B2849061 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide CAS No. 2097900-93-9

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2849061
CAS RN: 2097900-93-9
M. Wt: 393.9
InChI Key: HZGDWQAWCRDSLF-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide, commonly known as BTFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BTFA is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action and potential biochemical and physiological effects.

Scientific Research Applications

Powder Diffraction Studies

Powder diffraction data for derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including N-(2-hydroxyethyl) acetamide and others, have been reported, emphasizing their potential as pesticides. These compounds have been characterized by X-ray powder diffraction, revealing new diffraction data including experimental and calculated 2θ peaks positions, values of d, experimental relative peak intensities, Miller indices, and unit-cell parameters (Olszewska, Tarasiuk, & Pikus, 2009).

Crystallographic and Structural Analysis

In-depth structural analysis of N-substituted acetamide derivatives has been conducted. For instance, the reaction of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propanedial with hydroxylamine yields a compound where the ring N atom is essentially planar, indicating conjugation with the 2-cyanoacrylamide unit. This analysis includes the orientation of the acetamide group arising from intramolecular hydrogen bonding, contributing to our understanding of the molecular structures and their potential applications (Helliwell et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies have been performed on benzothiazolinone acetamide analogs, revealing their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These studies include photochemical and thermochemical modeling, highlighting the compounds' good light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies have been conducted to understand the binding interactions with Cyclooxygenase 1 (COX1), indicating potential for medical applications (Mary et al., 2020).

Synthesis and Antibacterial Activity

Research into the synthesis of N-substituted-4-(p-chlorophenoxy)acetamide and 2,4-dichlorophenoxy acetamide derivatives has been explored, focusing on the influence of solvent on chlorination in the benzene ring of phenoxy acetamide additives. This research contributes to our understanding of the synthesis process and the potential antibacterial applications of these compounds (Wang et al., 2011).

Antioxidant Properties

A study on the synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives has been conducted. This research aimed at evaluating the antioxidant activity of these compounds, with findings revealing considerable activity in assays, highlighting their potential as antioxidant agents (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S2/c19-12-3-5-13(6-4-12)23-11-18(22)20-10-14(21)15-7-8-17(25-15)16-2-1-9-24-16/h1-9,14,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGDWQAWCRDSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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